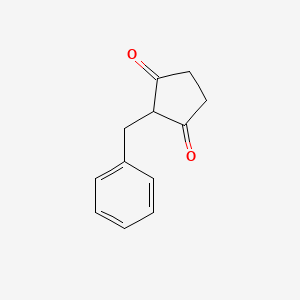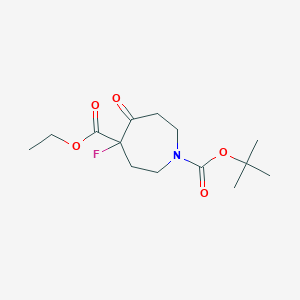
1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate
Vue d'ensemble
Description
1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate is a synthetic organic compound belonging to the class of azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of tert-butyl, ethyl, and fluoro substituents, along with two ester groups and a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction involving appropriate precursors such as 1-Boc-4-piperidone and ethyl chloroformate.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions using tert-butyl chloride and ethyl bromide, respectively.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium iodide (NaI), potassium fluoride (KF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azepanes.
Applications De Recherche Scientifique
1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate .
- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate .
Uniqueness
1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C14H22FNO5 |
|---|---|
Poids moléculaire |
303.33 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C14H22FNO5/c1-5-20-11(18)14(15)7-9-16(8-6-10(14)17)12(19)21-13(2,3)4/h5-9H2,1-4H3 |
Clé InChI |
HNMJAPQVEGTADI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCN(CCC1=O)C(=O)OC(C)(C)C)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4-chloro-3-phenylamino-pyrazolo[3,4-d]pyrimidine](/img/structure/B8428893.png)
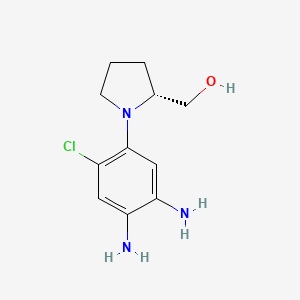
![3-Methoxy-2-methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B8428913.png)
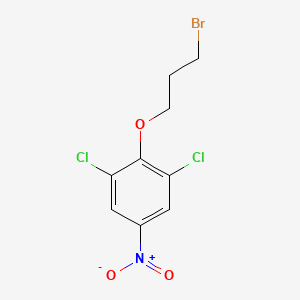
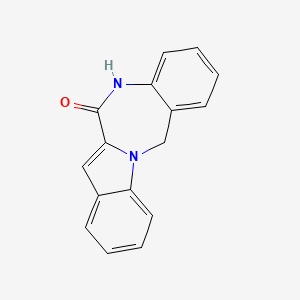
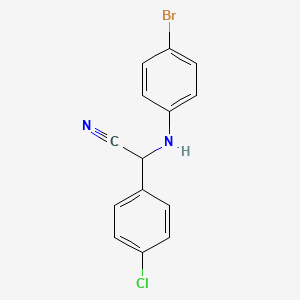
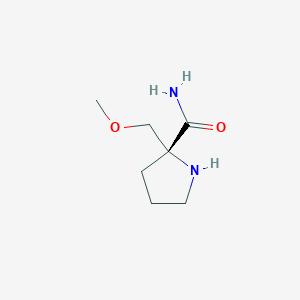
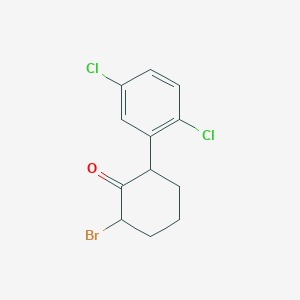
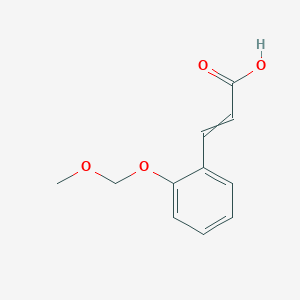
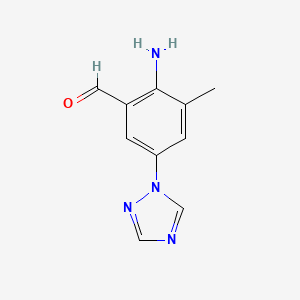
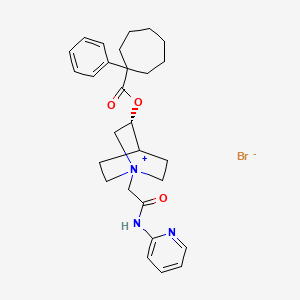
![4-[(Diethoxy-phosphoryl)-difluoro-methyl]-benzoic acid](/img/structure/B8428985.png)
